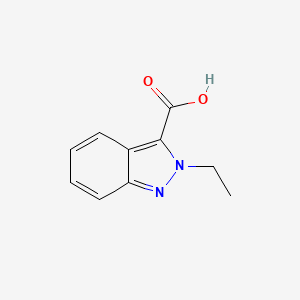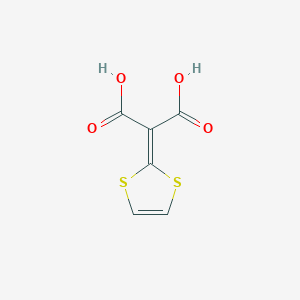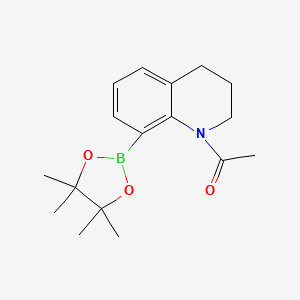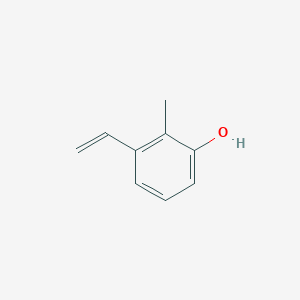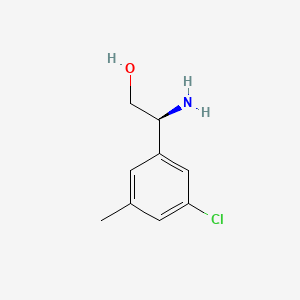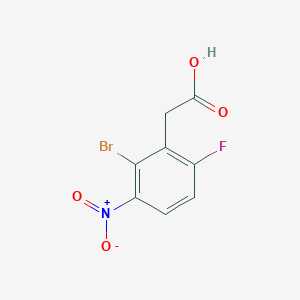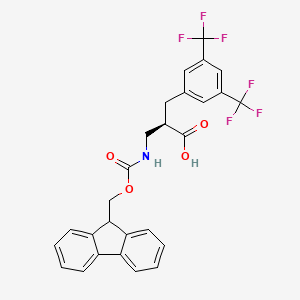![molecular formula C36H23N3 B12966772 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole is a complex heterocyclic compound that features a unique structure combining carbazole and indolo[2,3-a]carbazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a palladium-catalyzed coupling reaction, followed by cyclization using a strong acid or base . The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with cellular components, leading to the modulation of signaling pathways and induction of cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
9H-Carbazole-9-carbothioic methacrylic thioanhydride: A derivative with unique electrochemical properties.
Uniqueness
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole stands out due to its combination of carbazole and indolo[2,3-a]carbazole moieties, which imparts unique electronic and optical properties. This makes it a valuable compound for advanced materials and electronic applications .
Eigenschaften
Molekularformel |
C36H23N3 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
3-carbazol-9-yl-11-phenyl-12H-indolo[2,3-a]carbazole |
InChI |
InChI=1S/C36H23N3/c1-2-10-23(11-3-1)39-34-17-9-6-14-27(34)29-20-19-28-30-22-24(18-21-31(30)37-35(28)36(29)39)38-32-15-7-4-12-25(32)26-13-5-8-16-33(26)38/h1-22,37H |
InChI-Schlüssel |
ZFHABHHWWYSFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=C(N5)C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


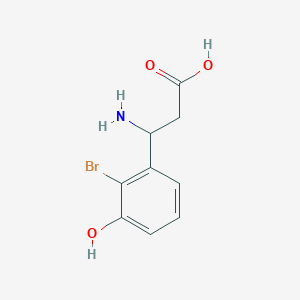
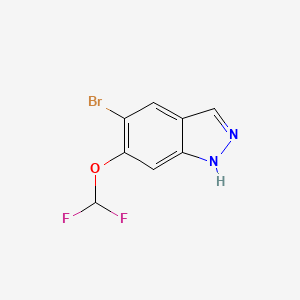
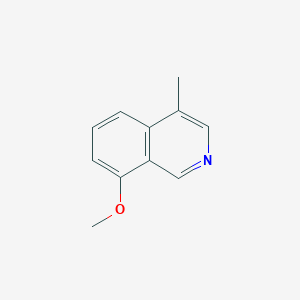
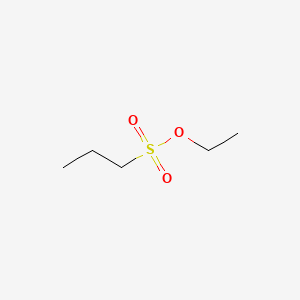
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
